Prolonged Lipid-Lowering Activity: Glunicate vs. Nicotinic Acid and Niceritrol in Rats
In fasted normolipidemic rats, Glunicate (LG 13979) administered orally at single doses of 10-300 mg/kg (as nicotinic acid equivalents) exerted a dose-dependent reduction of plasma triglycerides and cholesterol [1]. When compared directly against nicotinic acid and niceritrol, Glunicate demonstrated more prolonged activity on plasma free fatty acids and triglycerides, with longer-lasting and more intense activity on plasma cholesterol than these three reference standards [2]. At lower doses, the HDL:total cholesterol ratio was enhanced, though this ratio was depressed at higher doses [1].
| Evidence Dimension | Duration and intensity of plasma lipid reduction |
|---|---|
| Target Compound Data | More prolonged activity on FFA/TG; longer-lasting and more intense cholesterol reduction |
| Comparator Or Baseline | Nicotinic acid and niceritrol (shorter duration, less intense cholesterol effect) |
| Quantified Difference | Qualitative superiority in duration and intensity; exact time-course advantage documented but numerical ratio not specified |
| Conditions | Fasted normolipidemic rats; single oral doses 10-300 mg/kg (nicotinic acid equivalents) |
Why This Matters
For research protocols requiring sustained lipid modulation without frequent re-dosing, Glunicate offers a longer duration of action than the parent compound nicotinic acid.
- [1] Renzetti AR, Criscuoli M, Subissi A. Further assessment of glunicate hypolipidaemic activity in the rat. J Pharm Pharmacol. 1985 Dec;37(12):906-9. View Source
- [2] Subissi A, Criscuoli M, Biagi M, Murmann W. Acute effects on plasma lipids in the rat of a new long-acting nicotinic acid derivative: LG 13979. J Pharm Pharmacol. 1983 Sep;35(9):571-5. View Source
